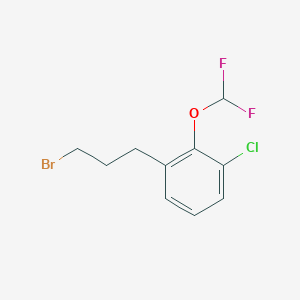
1-(3-Bromopropyl)-3-chloro-2-(difluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-3-chloro-2-(difluoromethoxy)benzene is an organic compound with the molecular formula C10H10BrClF2O It is a derivative of benzene, featuring a bromopropyl group, a chloro group, and a difluoromethoxy group attached to the benzene ring
准备方法
The synthesis of 1-(3-Bromopropyl)-3-chloro-2-(difluoromethoxy)benzene typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Chlorination: The chloro group is introduced via a chlorination reaction, often using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Difluoromethoxylation: The difluoromethoxy group is added using difluoromethyl ether or a similar reagent under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
1-(3-Bromopropyl)-3-chloro-2-(difluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(3-Bromopropyl)-3-chloro-2-(difluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated organic compounds with biological molecules.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents, may involve this compound.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用机制
The mechanism by which 1-(3-Bromopropyl)-3-chloro-2-(difluoromethoxy)benzene exerts its effects depends on the specific application. In chemical reactions, the bromopropyl group acts as a reactive site for nucleophilic substitution or elimination. The chloro and difluoromethoxy groups can influence the compound’s reactivity and stability. Molecular targets and pathways involved in biological systems may include interactions with enzymes, receptors, or other biomolecules.
相似化合物的比较
Similar compounds to 1-(3-Bromopropyl)-3-chloro-2-(difluoromethoxy)benzene include:
1-(3-Bromopropyl)-benzene: Lacks the chloro and difluoromethoxy groups, resulting in different reactivity and applications.
3-Chloro-2-(difluoromethoxy)benzene:
1-(3-Bromopropyl)-3-chloro-benzene: Lacks the difluoromethoxy group, leading to variations in its properties and applications.
属性
分子式 |
C10H10BrClF2O |
|---|---|
分子量 |
299.54 g/mol |
IUPAC 名称 |
1-(3-bromopropyl)-3-chloro-2-(difluoromethoxy)benzene |
InChI |
InChI=1S/C10H10BrClF2O/c11-6-2-4-7-3-1-5-8(12)9(7)15-10(13)14/h1,3,5,10H,2,4,6H2 |
InChI 键 |
YDRSTRLXKRBOSD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)OC(F)F)CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


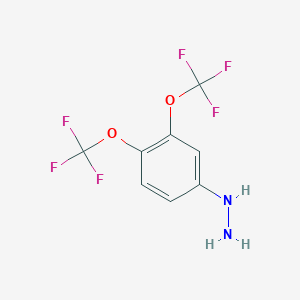
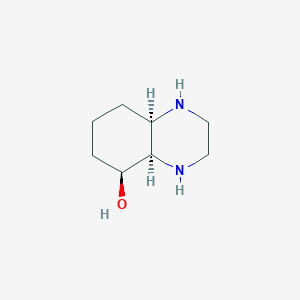
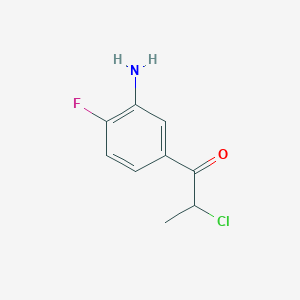

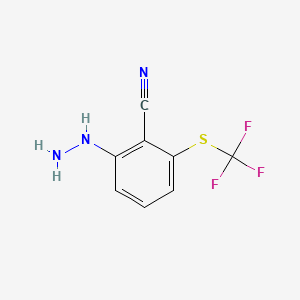
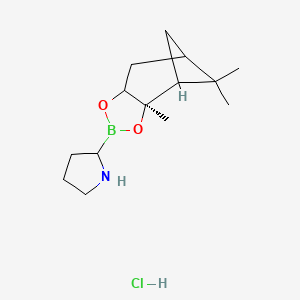
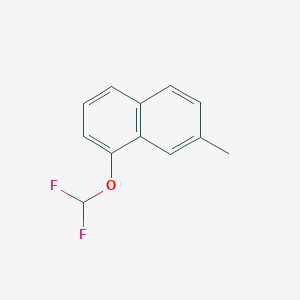

![6-amino-5,7-dibromobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14054164.png)
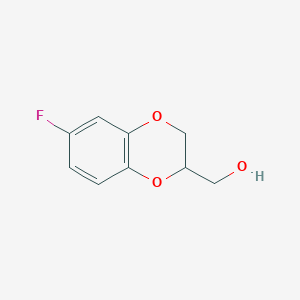



![(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14054202.png)
